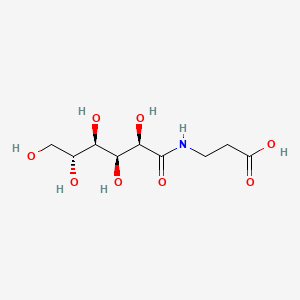

N-D-Gluconoyl-beta-alanine

Beschreibung

N-D-Gluconoyl-beta-alanine (CAS 94231-91-1) is a β-alanine derivative conjugated with a D-gluconoyl group, yielding the molecular formula C₉H₁₇NO₈ and a molecular weight of 267.23 g/mol . Its stereochemistry is defined by five stereocenters, as indicated by the InChIKey NBXXOOCDYRGSOJ-CXNFULCWSA-N and SMILES string CC(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O . Key physicochemical properties include:

- Hydrogen bond donors/acceptors: 7 donors, 8 acceptors

- LogP (XlogP): -3.6 (indicating high hydrophilicity)

- Topological polar surface area: 168 Ų .

The gluconoyl moiety introduces multiple hydroxyl groups, enhancing solubility in aqueous environments. However, its biological roles and applications remain understudied, necessitating comparisons with structurally related β-alanine derivatives for functional insights.

Eigenschaften

CAS-Nummer |

94231-90-0 |

|---|---|

Molekularformel |

C9H17NO8 |

Molekulargewicht |

267.23 g/mol |

IUPAC-Name |

3-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]propanoic acid |

InChI |

InChI=1S/C9H17NO8/c11-3-4(12)6(15)7(16)8(17)9(18)10-2-1-5(13)14/h4,6-8,11-12,15-17H,1-3H2,(H,10,18)(H,13,14)/t4-,6-,7+,8-/m1/s1 |

InChI-Schlüssel |

IHYVWNRKXGTLCO-CCXZUQQUSA-N |

Isomerische SMILES |

C(CNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)O |

Kanonische SMILES |

C(CNC(=O)C(C(C(C(CO)O)O)O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen: N-D-Gluconoyl-β-Alanin unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Substitution.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Unter sauren oder basischen Bedingungen kann N-D-Gluconoyl-β-Alanin zu β-Alanin und Gluconsäure hydrolysieren.

Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oxidiert werden, was zur Bildung von Gluconsäurederivaten führt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen β-Alanin, Gluconsäure und ihre jeweiligen Derivate.

Wissenschaftliche Forschungsanwendungen

N-D-Gluconoyl-β-Alanin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um die Bildung und Hydrolyse von Amidbindungen zu untersuchen.

Medizin: Es werden laufend Forschungen durchgeführt, um seine potenziellen therapeutischen Anwendungen zu untersuchen, einschließlich seiner Rolle bei der Verbesserung der Stabilität und Funktion von therapeutischen Proteinen.

Wirkmechanismus

Der Wirkmechanismus von N-D-Gluconoyl-β-Alanin beinhaltet seine Wechselwirkung mit Proteinen und Enzymen. Die Verbindung bildet stabile Amidbindungen mit den Aminogruppen von Proteinen, was zu Modifikationen führt, die die Struktur, Stabilität und Funktion des Proteins verändern können. Diese Modifikationen können verschiedene molekulare Pfade beeinflussen, einschließlich derer, die an der Proteinfaltung, -stabilität und -degradation beteiligt sind.

Analyse Chemischer Reaktionen

Types of Reactions: N-D-Gluconoyl-beta-alanine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form beta-alanine and gluconic acid.

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide, leading to the formation of gluconic acid derivatives.

Major Products: The major products formed from these reactions include beta-alanine, gluconic acid, and their respective derivatives .

Wissenschaftliche Forschungsanwendungen

N-D-Gluconoyl-beta-alanine has several applications in scientific research:

Chemistry: It is used as a model compound to study amide bond formation and hydrolysis.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in enhancing the stability and function of therapeutic proteins.

Wirkmechanismus

The mechanism of action of N-D-Gluconoyl-beta-alanine involves its interaction with proteins and enzymes. The compound forms stable amide bonds with the amino groups of proteins, leading to modifications that can alter the protein’s structure, stability, and function. These modifications can affect various molecular pathways, including those involved in protein folding, stability, and degradation .

Vergleich Mit ähnlichen Verbindungen

Beta-N-Methylamino-L-alanine (BMAA)

Structure: BMAA (β-N-methylamino-L-alanine) replaces the gluconoyl group in N-D-Gluconoyl-beta-alanine with a methylamino substituent. Mechanisms:

- Acts as an agonist for NMDA and mGluR5 receptors , inducing excitotoxicity.

- Causes oxidative stress at concentrations as low as 10 μM, synergizing with neurological insults . Applications: BMAA is an environmental neurotoxin linked to neurodegenerative diseases, contrasting with this compound’s undefined biological role .

N-(2-Carboxyethyl)-N-dodecyl-beta-alanine

Structure : Features a dodecyl chain and carboxyethyl group, creating amphiphilicity.

Properties :

- Molecular formula: C₁₇H₃₃NO₄ (MW: 315.45 g/mol)

- LogP: Higher than this compound due to the hydrophobic dodecyl chain. Applications: High-performance surfactant in industrial formulations (e.g., detergents, emulsifiers) .

Beta-Alanine

Structure: Simplest β-alanine derivative (C₃H₇NO₂; MW: 89.09 g/mol), lacking substituents. Properties:

- LogP: -3.0 (less hydrophilic than this compound). Applications: Used in sports supplements to enhance muscle carnosine levels and buffer pH .

Comparative Data Table

Key Research Findings and Functional Insights

- Structural Determinants of Function: The gluconoyl group in this compound likely enhances water solubility, making it suitable for biomedical or cosmetic applications requiring hydrophilic carriers. In contrast, BMAA’s methylamino group confers neurotoxic activity . The dodecyl chain in N-(2-Carboxyethyl)-N-dodecyl-beta-alanine enables surfactant behavior, whereas beta-alanine’s simplicity supports metabolic roles .

- Toxicity and Safety: BMAA’s excitotoxicity and oxidative stress mechanisms are well-documented , but this compound’s safety profile remains unstudied.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.